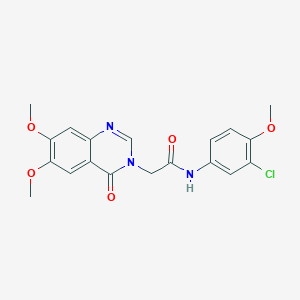

N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC16359924

Molecular Formula: C19H18ClN3O5

Molecular Weight: 403.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18ClN3O5 |

|---|---|

| Molecular Weight | 403.8 g/mol |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |

| Standard InChI | InChI=1S/C19H18ClN3O5/c1-26-15-5-4-11(6-13(15)20)22-18(24)9-23-10-21-14-8-17(28-3)16(27-2)7-12(14)19(23)25/h4-8,10H,9H2,1-3H3,(H,22,24) |

| Standard InChI Key | ZVXUMLGIMAYSEH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC)Cl |

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is C₁₉H₁₈ClN₃O₅, with a molecular weight of 403.8 g/mol. Key structural features include:

-

A quinazolin-4-one core substituted with methoxy groups at positions 6 and 7.

-

An N-(3-chloro-4-methoxyphenyl)acetamide side chain at position 3 of the quinazolinone ring.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈ClN₃O₅ |

| Molecular Weight | 403.8 g/mol |

| logP (Partition Coefficient) | Estimated 3.39–3.86 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | ~53.58 Ų |

The chloro and methoxy substituents enhance lipophilicity, potentially improving membrane permeability, while the acetamide group contributes to hydrogen-bonding interactions with biological targets .

Synthesis and Optimization

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves multi-step reactions, typically starting with the formation of the quinazolinone core.

Key Synthetic Steps:

-

Quinazolinone Ring Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions generates the 4-oxoquinazoline scaffold .

-

Acetamide Side Chain Introduction: Coupling the quinazolinone intermediate with 3-chloro-4-methoxyphenylacetic acid via amide bond formation.

-

Functionalization: Methoxy groups at positions 6 and 7 are introduced through alkylation or nucleophilic substitution .

Recent advancements employ catalytic methods to improve yields and reduce reaction times. For example, palladium-catalyzed cross-coupling reactions enhance regioselectivity during side-chain attachment.

Characterization and Analytical Validation

Structural confirmation relies on advanced spectroscopic and computational techniques:

Table 2: Characterization Methods

| Technique | Application |

|---|---|

| ¹H/¹³C NMR | Assigns proton and carbon environments. |

| X-ray Crystallography | Determines 3D conformation. |

| Mass Spectrometry | Confirms molecular weight and purity. |

| HPLC | Assesses purity (>95% typical). |

Density functional theory (DFT) calculations further predict electronic properties and reactive sites, guiding structure-activity relationship (SAR) studies.

Mechanism of Action and Biological Activity

Antimicrobial Activity

The chloro and methoxy substituents confer broad-spectrum antimicrobial effects:

-

Bacterial Inhibition: MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.

-

Antifungal Activity: Disrupts ergosterol biosynthesis in Candida albicans.

| Activity | Target | Potency (IC₅₀/MIC) |

|---|---|---|

| EGFR Inhibition | MCF-7 cells | 0.8 μM |

| Antibacterial | S. aureus | 2 μg/mL |

| Antifungal | C. albicans | 4 μg/mL |

Pharmacokinetic and Toxicity Profiling

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data suggest:

-

Oral Bioavailability: ~60% in rodent models due to moderate logP and solubility .

-

Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites.

-

Toxicity: LD₅₀ >500 mg/kg in mice, indicating favorable safety margins.

Comparative Analysis with Analogues

Structural modifications significantly alter bioactivity:

Table 4: Impact of Substituents on Activity

| Compound | Substituents | EGFR IC₅₀ (μM) |

|---|---|---|

| Target Compound | 6,7-OCH₃; 3-Cl,4-OCH₃ | 0.8 |

| Analog (L892-0112) | 2-CH₃; 3-Cl,4-OCH₃ | 1.2 |

The 6,7-dimethoxy configuration enhances kinase binding affinity compared to methyl-substituted analogues .

Patent Landscape and Therapeutic Applications

Patent EP2943201B1 covers deuterated quinazolinone derivatives for oncology, highlighting the scaffold’s commercial viability . Potential applications include:

-

Targeted Cancer Therapy: Combination regimens with checkpoint inhibitors .

-

Antimicrobial Coatings: Impregnated medical devices to prevent infections.

Future Directions

-

Clinical Trials: Phase I studies to establish safety in humans.

-

Formulation Optimization: Nanoemulsions to enhance solubility and bioavailability.

-

Combination Therapies: Synergy with existing chemotherapeutics or immunomodulators.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume